molecular formula C15H11NO2 B13976499 3-(4-Phenoxyphenyl)isoxazole

3-(4-Phenoxyphenyl)isoxazole

Cat. No.: B13976499
M. Wt: 237.25 g/mol
InChI Key: XHMKIWMCDWUPOO-UHFFFAOYSA-N
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Description

3-(4-Phenoxyphenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a 4-phenoxyphenyl group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals. The presence of the phenoxyphenyl group enhances the compound’s potential for diverse chemical and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyphenyl)isoxazole typically involves the [3+2] cycloaddition reaction of nitrile oxides with alkynes. This reaction is catalyzed by copper (I) or ruthenium (II) catalysts. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. Alternative methods include the use of primary nitro compounds and aldehydes or activated ketones to form isoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenoxyphenyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydroxylated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, hydroxylated derivatives, and phenyl-substituted compounds .

Scientific Research Applications

3-(4-Phenoxyphenyl)isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Phenoxyphenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Phenoxyphenyl)isoxazole is unique due to the presence of the phenoxy group, which enhances its potential for diverse interactions and applications in various fields.

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

3-(4-phenoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C15H11NO2/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)15-10-11-17-16-15/h1-11H

InChI Key

XHMKIWMCDWUPOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NOC=C3

Origin of Product

United States

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